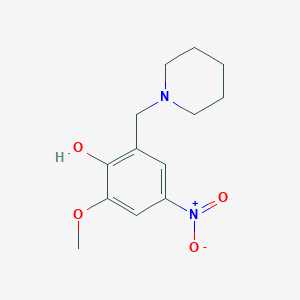
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, also known as MNPP, is a chemical compound that has been widely utilized in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is related to its affinity for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including ion channels, neurotransmitter transporters, and protein kinases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol binds to the sigma-1 receptor and modulates its activity, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been found to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and protein kinases. It has been shown to have neuroprotective effects in various neuronal cell models and animal models of neurodegenerative diseases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has also been found to have analgesic effects in animal models of pain and to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate concentrations of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in their experiments to avoid potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol. One direction is the development of more potent and selective sigma-1 receptor ligands. These ligands could be used to further study the role of the sigma-1 receptor in various physiological and pathological conditions. Another direction is the investigation of the potential therapeutic applications of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol and other sigma-1 receptor ligands in neurodegenerative diseases, pain, and addiction. Finally, the development of imaging agents for the sigma-1 receptor could allow for non-invasive imaging of the sigma-1 receptor in vivo, which could have important clinical applications.
Synthesemethoden
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is synthesized through the reaction of 2-methoxy-4-nitrophenol with piperidine and formaldehyde. This reaction results in the formation of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, which is then purified through recrystallization. The synthesis of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, pain, and addiction.
Eigenschaften
IUPAC Name |
2-methoxy-4-nitro-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-8-11(15(17)18)7-10(13(12)16)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYJOMWLBMUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitro-6-(1-piperidinylmethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)


![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)



![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
